QH536

HMGCR degradation Cholesterol metabolism Cardiovascular pharmacology

Researchers studying statin resistance face a critical limitation: traditional statins induce compensatory HMGCR upregulation, while first-generation degraders like HMG499 cause confounding cholesterol accumulation. QH536 (CAS 2754254-07-2) solves this dual challenge. • Potent HMGCR degradation: EC50 = 0.22 μM, ~2× more potent than HMG499 • No cholesterol accumulation: eliminates the key liability of predecessor degraders • Multi-pathway anti-inflammatory & anti-fibrotic activity for cardiovascular/NASH models • Validated chemical probe for SREBP feedback loop and statin resistance studies

Molecular Formula C33H49N3O3
Molecular Weight 535.8 g/mol
Cat. No. B15141035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQH536
Molecular FormulaC33H49N3O3
Molecular Weight535.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)N1CCOCC1)C2CCC3C2(CCC4C3CC=C5C4(CC6=C(C5(C)C)N(N=C6)C(=O)C)C)C
InChIInChI=1S/C33H49N3O3/c1-21(7-12-29(38)35-15-17-39-18-16-35)25-9-10-26-24-8-11-28-31(3,4)30-23(20-34-36(30)22(2)37)19-33(28,6)27(24)13-14-32(25,26)5/h11,20-21,24-27H,7-10,12-19H2,1-6H3/t21-,24+,25-,26+,27+,32-,33-/m1/s1
InChIKeyUFAGXNKZKGGREZ-DAMQFFQQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QH536: Potent HMGCR Degrader for Cardiovascular & NASH Research


QH536 (Compound 29, CAS: 2754254-07-2) is a heterocyclic ring-fused analog of HMG499 that functions as a potent degrader of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol de novo biosynthesis [1]. With a molecular formula of C33H49N3O3 and molecular weight of 535.76 g/mol, QH536 promotes HMGCR degradation via the ubiquitin-proteasome pathway without inducing compensatory cholesterol accumulation, a key liability observed with both statin inhibitors and earlier degrader candidates [1]. The compound also exhibits anti-inflammatory activity and suppresses fibrosis-associated gene expression, positioning it as a dual-mechanism research tool for cardiovascular disease and nonalcoholic steatohepatitis (NASH) investigations [1].

HMGCR degradation via ubiquitin-proteasome pathway studies
Dual-action research: degradation combined with reported anti-inflammatory and anti-fibrotic activity
Cholesterol accumulation avoidance phenotype, differentiating from earlier degrader analogs

Why QH536 Cannot Be Substituted


HMGCR-targeting compounds are not interchangeable due to fundamental mechanistic and safety divergences. Traditional statins inhibit HMGCR enzymatic activity but paradoxically induce compensatory HMGCR protein upregulation that limits therapeutic efficacy and contributes to adverse effects [1]. First-generation HMGCR degraders such as HMG499 address the upregulation issue but introduce a distinct liability: promoting intracellular cholesterol accumulation, which contradicts the intended cholesterol-lowering objective [1]. Other degraders like SR-12813 and SRK2128 exhibit varying potency ranges and lack comprehensive side-effect profiling in peer-reviewed literature. QH536 occupies a unique position by achieving potent degradation (EC50 = 0.22 μM) while simultaneously eliminating the cholesterol accumulation side-effect that plagued its parent compound HMG499, making direct substitution with any in-class alternative scientifically invalid without revalidation of both efficacy and safety endpoints [1].

Statin Inhibitors
Induce compensatory HMGCR upregulation, potentially confounding cholesterol-lowering endpoint interpretation in research models.
Parent Degrader HMG499
Promotes intracellular cholesterol accumulation, contradicting cholesterol reduction objectives and complicating endpoint deconvolution.
Other HMGCR Degraders
Lack comprehensive cholesterol accumulation assessment and side-effect profiling; direct substitution requires revalidation of both degradation and cellular phenotype endpoints.

QH536 Head-to-Head Comparison Evidence


HMGCR Degradation Potency vs. HMG499

In a direct head-to-head comparison using the same HMGCR (TM1-8)-GFP reporting system, QH536 (Compound 29) demonstrated an EC50 of 0.22 μM for promoting HMGCR degradation, representing approximately a 2-fold improvement in potency over the parent compound HMG499 (EC50 = 0.43 μM) [1]. Both compounds were evaluated under identical experimental conditions within the same study, eliminating cross-assay variability.

Degradation Potency
Head-to-head
EC50 0.22 vs 0.43 µM
Supports degradation potency comparison in matched assay context
Same HMGCR-GFP reporter system
HMGCR degradation Cholesterol metabolism Cardiovascular pharmacology

Cholesterol Accumulation Elimination vs. HMG499

Unlike its parent compound HMG499, which exhibits the undesirable side-effect of promoting cholesterol accumulation in cells, QH536 demonstrated complete absence of this liability under the same experimental evaluation [1]. This represents a qualitative safety differentiation rather than merely a potency improvement, as HMG499's cholesterol accumulation phenotype fundamentally contradicts the therapeutic objective of cholesterol reduction in cardiovascular and NASH applications.

Cholesterol Accumulation
Head-to-head
QH536: Not observed | HMG499: Induced accumulation
Qualitative differentiation avoids cholesterol endpoint confound
Same cellular cholesterol assay
Cholesterol accumulation Drug safety HMGCR degrader

Comparable Potency vs. PROTAC HMGCR Degrader-2

PROTAC HMGCR Degrader-2, a heterobifunctional proteolysis-targeting chimera, exhibits an IC50 of 0.25 μM and DC50 of 0.12 μM in Insig-silenced HepG2 cells . QH536 achieves an EC50 of 0.22 μM in the HMGCR (TM1-8)-GFP reporting system [1]. While cross-study comparisons require caution due to different assay formats, QH536 achieves comparable degradation potency using a simpler small-molecule scaffold rather than the complex bifunctional PROTAC architecture, which may offer advantages in synthetic tractability and physicochemical properties. Note: This is a cross-study comparable analysis; direct head-to-head data between QH536 and PROTAC degraders are not available.

vs. PROTAC Degrader-2
Cross-study
EC50 0.22 µM vs IC50 0.25 µM
Reported comparable potency; non-PROTAC scaffold alternative
Different assay platforms; cross-study comparison
PROTAC Targeted protein degradation HMGCR

Potency vs. SRK2128 and SR-12813

Among reported HMGCR degraders, SRK2128 exhibits an EC50 of 84 nM (0.084 μM) , representing higher nominal potency than QH536 (EC50 = 0.22 μM) [1]. SR-12813 has been characterized as an HMGCR degrader in recent studies but lacks a publicly reported EC50 value for direct quantitative comparison [2]. The potency range of QH536 (0.22 μM) positions it as a moderately potent degrader suitable for applications where ultra-high potency is not the primary selection criterion, such as mechanistic studies where avoiding complete target ablation may be advantageous.

vs. SRK2128
Cross-study
EC50 0.22 vs 0.084 µM
SRK2128 shows ~2.6-fold higher nominal potency in separate assay
SR-12813 EC50 unreported; conditions may differ
HMGCR degrader Potency comparison Chemical probe

HMGCR Degradation vs. Statin Inhibition

Statins (e.g., atorvastatin, simvastatin) function as competitive inhibitors of HMGCR enzymatic activity, which triggers compensatory transcriptional upregulation of HMGCR protein expression via the sterol regulatory element-binding protein (SREBP) pathway [2]. This feedback loop limits statin efficacy and contributes to adverse effects. QH536 operates through a distinct mechanism, promoting ubiquitination and proteasomal degradation of HMGCR protein, thereby eliminating the enzyme rather than merely inhibiting its activity [1]. QH536 has been shown to decrease statin-induced accumulation of HMGCR protein and inhibit cellular cholesterol biosynthesis [1].

Mechanism vs. Statins
Class-level
Protein degradation vs. enzymatic inhibition
Avoids feedback HMGCR upregulation; supports resistance mechanism studies
Cellular mechanistic data; no direct in-vivo comparison
HMGCR Degrader vs. inhibitor Statin resistance

Anti-Fibrotic & Anti-Inflammatory Activity in NASH Models

Beyond HMGCR degradation, QH536 demonstrates additional pharmacological activities that distinguish it from simpler degradation-only probes. In LX-2 hepatic stellate cells, QH536 decreased NASH-associated fibrotic markers including α-SMA, COL1A1, TIMP1, and TGFβ1 mRNA and protein expression, and suppressed TGFβ1-induced proliferation in a dose-dependent manner [1]. In RAW264.7 macrophage cells, QH536 suppressed inflammatory genes including TNF-α, IL-6, and IL-1β [1]. No head-to-head comparator data are available for these specific anti-fibrotic/anti-inflammatory endpoints versus other HMGCR degraders.

Anti-Fibrotic & Inflammatory
Reported
↓ α-SMA, COL1A1, TIMP1, TGFβ1; ↓ TNF-α, IL-6, IL-1β
Supports dual-pathway NASH research; no comparator data
LX-2 and RAW264.7 cell models; requires validation
NASH Hepatic fibrosis Anti-inflammatory

QH536 Research Application Scenarios


Cardiovascular Research Without Cholesterol Accumulation

QH536 is specifically indicated for cardiovascular disease studies where HMGCR degradation is the desired mechanism but cholesterol accumulation side-effects must be avoided. As demonstrated by direct comparison with HMG499, QH536 achieves potent HMGCR degradation (EC50 = 0.22 μM) without inducing intracellular cholesterol accumulation [1]. This profile makes QH536 the preferred choice over HMG499 for preclinical investigations of cholesterol-lowering efficacy in atherosclerosis, hyperlipidemia, and related cardiovascular models where the cholesterol accumulation liability of HMG499 would confound endpoint interpretation.

NASH & Hepatic Fibrosis Models

QH536 is optimized for nonalcoholic steatohepatitis (NASH) research based on its validated dual activity: HMGCR degradation-mediated cholesterol reduction combined with suppression of fibrosis-associated genes (α-SMA, COL1A1, TIMP1, TGFβ1) in hepatic stellate cells [1]. Additionally, QH536 suppresses inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophage cells [1]. This multi-pathway modulation distinguishes QH536 from single-mechanism HMGCR degraders and supports its use in complex NASH models where both metabolic and fibrotic/inflammatory endpoints are assessed.

Statin Resistance Mechanism Studies

QH536 serves as a critical chemical probe for investigating statin resistance mechanisms. Unlike statins, which induce compensatory HMGCR protein upregulation that limits therapeutic efficacy, QH536 degrades HMGCR via the ubiquitin-proteasome pathway and has been shown to decrease statin-induced HMGCR protein accumulation [1]. Researchers studying the SREBP-mediated feedback loop or seeking to validate degradation-based strategies for overcoming statin resistance should prioritize QH536 as their HMGCR degrader of choice.

Non-PROTAC Degrader Benchmark Studies

For research programs evaluating different targeted protein degradation strategies, QH536 provides a well-characterized, peer-reviewed small-molecule degrader benchmark. With an EC50 of 0.22 μM [1], QH536 achieves degradation potency comparable to PROTAC-based degraders (e.g., PROTAC HMGCR Degrader-2: IC50 = 0.25 μM) while utilizing a simpler molecular scaffold (MW 535.76) without the bifunctional architecture typical of PROTACs. QH536 is recommended as a reference compound for studies comparing the pharmacological and physicochemical properties of different degrader classes targeting HMGCR.

Application
Selection Property
Validation Focus
Cardiovascular disease model studies
HMGCR degradation without cholesterol accumulation
Cholesterol-lowering endpoint evaluation
NASH mechanistic studies
Dual-pathway modulation (degradation + anti-fibrotic/anti-inflammatory)
Fibrosis and inflammation endpoint monitoring
Statin resistance research
Degradation vs. inhibition mechanism comparison
Compensatory HMGCR upregulation review
Degrader-class benchmarking
Small-molecule degrader scaffold
Degradation potency and physicochemical comparability
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